molecular formula C14H12N4O3S B12152763 2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid

2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid

Cat. No.: B12152763
M. Wt: 316.34 g/mol
InChI Key: KZFKNVVXRBAQGL-UHFFFAOYSA-N
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Description

The compound 2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid (molecular formula: C₁₄H₁₂N₄O₃S) is a heterocyclic derivative featuring a 1,2,4-triazole core substituted with a furan-2-ylmethyl group at position 4, a pyridin-3-yl group at position 5, and a sulfanyl-linked acetic acid moiety at position 3 . Its sodium salt (C₁₄H₁₁N₄NaO₃S) is documented with CAS number 1803599-53-2 and MDL number MFCD26407955 .

Properties

Molecular Formula

C14H12N4O3S

Molecular Weight

316.34 g/mol

IUPAC Name

2-[[4-(furan-2-ylmethyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetic acid

InChI

InChI=1S/C14H12N4O3S/c19-12(20)9-22-14-17-16-13(10-3-1-5-15-7-10)18(14)8-11-4-2-6-21-11/h1-7H,8-9H2,(H,19,20)

InChI Key

KZFKNVVXRBAQGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(N2CC3=CC=CO3)SCC(=O)O

Origin of Product

United States

Preparation Methods

Cyclization of Hydrazine Derivatives

The most common method involves cyclizing hydrazine derivatives with carbon disulfide or isothiocyanates. For example, 5-amino-1,2,4-triazole-3-thiol is synthesized by refluxing thiocarbohydrazide with carbon disulfide in ethanol (80–100°C). This step typically achieves yields of 70–85%, depending on the stoichiometry of reactants and reaction time.

Key Reaction Conditions

ParameterValueSource
SolventEthanol
Temperature80–100°C
CatalystNone
Yield70–85%

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

An alternative approach utilizes CuAAC ("click chemistry") to form the triazole ring. This method involves reacting an alkyne-functionalized precursor with an azide derivative in the presence of Cu(I) catalysts (e.g., CuSO₄/ascorbic acid). While this route offers regioselectivity for 1,4-disubstituted triazoles, it requires stringent control over moisture and oxygen levels.

Functionalization with Furan and Pyridine Substituents

Alkylation of the Triazole Intermediate

The furan-2-ylmethyl and pyridin-3-yl groups are introduced via nucleophilic substitution. The triazole-thiol intermediate reacts with furan-2-ylmethyl bromide and 3-bromopyridine under basic conditions (KOH/NaOH in DMF, 60–80°C). This step is critical for achieving the correct substitution pattern at the 4- and 5-positions of the triazole ring.

Optimized Alkylation Conditions

ParameterValueSource
BaseKOH
SolventDMF
Temperature60–80°C
Reaction Time6–8 hours
Yield65–75%

Challenges in Regioselectivity

Competing reactions may lead to undesired regioisomers. For instance, the pyridin-3-yl group’s steric bulk can hinder substitution at the 5-position, necessitating excess pyridine derivatives (1.5–2.0 equivalents) to drive the reaction to completion.

Formation of the Sulfanyl Acetic Acid Moiety

The sulfanyl acetic acid group is introduced via thioether linkage formation. The triazole intermediate reacts with chloroacetic acid in the presence of a base (e.g., triethylamine) under reflux conditions.

Reaction Parameters

ParameterValueSource
SolventTHF/Water (3:1)
BaseTriethylamine
Temperature60–70°C
Yield60–70%

Purification and Characterization

Chromatographic Purification

Crude product purification is achieved via silica gel column chromatography using ethyl acetate/hexane gradients (3:1 to 1:1 v/v). High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase) confirms >95% purity.

Spectroscopic Validation

  • ¹H NMR : Aromatic protons (δ 7.2–8.5 ppm), furan methylene (δ 4.5–5.0 ppm), and acetic acid carbonyl (δ 170 ppm).

  • HRMS : Molecular ion peak at m/z 317.08 [M+H]⁺ (theoretical: 316.34).

Comparative Analysis of Synthetic Routes

MethodYieldPurityCostScalability
Hydrazine Cyclization70–85%>95%LowHigh
CuAAC80–90%>98%HighModerate

The hydrazine route is preferred for industrial-scale production due to lower costs, whereas CuAAC offers higher regioselectivity for research-scale applications.

Industrial-Scale Production Considerations

Large-scale synthesis requires:

  • Continuous Flow Reactors : To enhance mixing and heat transfer during cyclization.

  • Green Solvents : Replacement of DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact.

  • Catalyst Recycling : Recovery of Cu catalysts in CuAAC routes to minimize waste .

Chemical Reactions Analysis

Types of Reactions

2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the triazole ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the furan, pyridine, or triazole rings, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Antifungal Activity

Research has shown that compounds containing the triazole moiety exhibit significant antifungal properties. A study involving related triazole derivatives demonstrated that they possess greater efficacy against various Candida species compared to traditional antifungal agents like fluconazole. The synthesis of novel derivatives based on the pyridine and triazole frameworks could lead to the development of new antifungal treatments with improved potency and reduced resistance profiles .

Case Study: Efficacy Against Candida Species

A series of compounds derived from pyridine and triazole structures were evaluated for their antifungal activity. Many showed minimum inhibitory concentration (MIC) values ≤ 25 µg/mL against Candida albicans, indicating strong antifungal potential. This suggests that 2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid could be explored further for its antifungal applications .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity due to the presence of both furan and pyridine groups. These functionalities are known to enhance biological activity through various mechanisms.

Research Findings

A review of literature indicates that derivatives similar to 2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid exhibit broad-spectrum antimicrobial effects. For instance, studies have highlighted the effectiveness of related compounds against bacterial strains such as Staphylococcus aureus and Escherichia coli. These findings support the hypothesis that the compound may serve as a lead structure for developing new antimicrobial agents .

Anticancer Activity

The triazole ring system is also recognized for its anticancer properties. Compounds containing this moiety have been investigated for their ability to inhibit tumor growth by interfering with cancer cell proliferation.

Case Study: Triazole Derivatives in Cancer Treatment

In recent studies, triazole derivatives have shown promise in inhibiting specific cancer cell lines. For example, certain derivatives demonstrated significant cytotoxicity against breast cancer cells, suggesting that 2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid may have potential applications in targeted cancer therapies . The mechanism often involves inducing apoptosis or disrupting metabolic pathways essential for cancer cell survival.

Summary Table of Applications

ApplicationActivity TypeNotable Findings
AntifungalEffective against Candida speciesMIC ≤ 25 µg/mL in various studies
AntimicrobialBroad-spectrum activityActive against Staphylococcus aureus, E. coli
AnticancerCytotoxic effectsSignificant inhibition of breast cancer cell lines

Mechanism of Action

The mechanism of action of 2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural and Physicochemical Comparison Table

Compound Name Substituents (Position 4, 5) Sulfanyl-Linked Group Key Properties/Activities Reference
Target Compound 4-(furan-2-ylmethyl), 5-(pyridin-3-yl) Acetic acid High polarity (carboxylic acid), sodium salt form available
Analog 1 4-amino, 5-(furan-2-yl) Acetamide Anti-exudative activity (10 mg/kg)
Analog 3 4-(3-chlorophenyl), 5-(propan-2-yl) Acetic acid Enhanced halogen bonding potential
Analog 5 (VUAA-1) 4-ethyl, 5-(pyridin-3-yl) Acetamide Orco channel agonist
Analog 6 4-allyl, 5-(pyridin-2-yl) Acetamide Trifluoromethylphenyl enhances stability

Biological Activity

The compound 2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is a derivative of the 1,2,4-triazole scaffold, which has gained significant attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structure and Properties

The molecular structure of the compound is characterized by a triazole ring fused with a pyridine and furan moiety. The presence of the sulfanyl group enhances its interaction with biological targets. The molecular formula is C14H14N4O3SC_{14}H_{14}N_4O_3S .

Pharmacological Profile

  • Antimicrobial Activity
    • The 1,2,4-triazole derivatives are known for their antimicrobial properties. Studies have shown that compounds containing the triazole ring exhibit significant activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The compound has been noted to possess a Minimum Inhibitory Concentration (MIC) comparable to standard antibiotics .
    • A recent study highlighted that triazole derivatives could effectively inhibit drug-resistant strains, indicating their potential as new therapeutic agents .
  • Anticancer Activity
    • Triazole derivatives have been evaluated for their anticancer properties. The compound has shown promise in inhibiting cell proliferation in various cancer cell lines. For instance, it exhibited cytotoxic effects against A-431 and HT29 cell lines with IC50 values lower than that of conventional chemotherapeutics like doxorubicin .
    • Structure-activity relationship (SAR) studies suggest that modifications on the triazole ring can enhance anticancer activity by improving binding affinity to target proteins involved in cancer progression .
  • Anti-inflammatory Effects
    • Some derivatives of triazoles have demonstrated anti-inflammatory properties through inhibition of pro-inflammatory cytokines. This activity is crucial for developing treatments for chronic inflammatory diseases .

The biological activity of 2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for bacterial growth or cancer cell proliferation.
  • Receptor Interaction : It potentially interacts with various receptors involved in inflammation and cellular signaling pathways.

Case Studies

Several studies have explored the biological activity of similar triazole compounds:

  • Antimicrobial Study : A series of triazole-thiadiazole hybrids were synthesized and tested against multiple pathogens. Results indicated that certain modifications significantly increased their antimicrobial potency .
  • Cytotoxicity Assessment : Research on triazole derivatives showed varying degrees of cytotoxicity against different cancer cell lines, emphasizing the importance of structural modifications in enhancing efficacy .

Data Summary

Activity TypeTarget Organisms/CellsObserved EffectsReference
AntimicrobialS. aureus, E. coliSignificant antimicrobial activity
AnticancerA431, HT29Cytotoxicity with IC50 < Doxorubicin
Anti-inflammatoryPro-inflammatory cytokinesInhibition observed

Q & A

Basic: What are the standard synthetic routes for 2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid?

Methodological Answer:
The compound is typically synthesized via S-alkylation of a triazole-thione intermediate. A representative protocol involves:

  • Reacting 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione (prepared via literature methods) with chloroacetic acid derivatives in alkaline ethanol/water .
  • Heating under reflux (1–2 hours), followed by precipitation in water, filtration, and recrystallization from ethanol .
    Key Variables:
  • Base selection (e.g., KOH) to deprotonate the thiol group.
  • Solvent polarity impacts reaction efficiency and purity .

Basic: How is the structural identity of this compound confirmed in synthetic workflows?

Methodological Answer:
Structural validation employs:

  • 1H/13C NMR : To confirm substituent integration (e.g., furan protons at δ 6.2–7.4 ppm, pyridine signals at δ 8.0–9.0 ppm).
  • X-ray crystallography : For unambiguous confirmation of regiochemistry and bond lengths (e.g., triazole N-C-S angles ≈ 120°) .
    Example: A related triazole-acetamide derivative was resolved via single-crystal X-ray diffraction, confirming sulfanyl-acetic acid linkage .

Advanced: How can reaction conditions be optimized to minimize degradation during synthesis?

Methodological Answer:
Degradation pathways (e.g., sulfanyl group oxidation) are mitigated by:

  • Controlled pH : Avoid strongly acidic/alkaline conditions during workup.
  • Solvent selection : Use aprotic solvents (e.g., DMF) for intermediates prone to hydrolysis.
  • Mass balance studies : Monitor degradation products via HPLC; one study reported 100% mass balance under reflux in ethanol, indicating stability .

Advanced: What strategies are used to evaluate structure-activity relationships (SAR) for anti-exudative activity?

Methodological Answer:
SAR studies involve:

  • Systematic substitution : Introducing groups (e.g., -F, -Cl, -NO2) at the triazole’s 4th position or acetamide’s phenyl ring.
  • In vivo models : Rat formalin-induced edema assays quantify anti-exudative activity (e.g., compounds with electron-withdrawing substituents showed 40–60% inhibition vs. controls) .
    Critical Note: Substituent steric effects (e.g., bulky groups) reduce solubility, necessitating formulation adjustments .

Advanced: How can contradictions in reported biological activity data be resolved?

Methodological Answer:
Discrepancies (e.g., variable antimicrobial potency) are addressed via:

  • Orthogonal assays : Combine disk diffusion (qualitative) with MIC determinations (quantitative).
  • Purity validation : Use HPLC-MS to confirm absence of degradants (e.g., sulfoxide byproducts) that may skew results .
    Example: A related triazole derivative showed antifungal activity only after confirming >95% purity via reversed-phase HPLC .

Advanced: What computational methods support the design of derivatives with enhanced stability?

Methodological Answer:

  • DFT calculations : Predict oxidation susceptibility of sulfanyl groups (e.g., bond dissociation energies for S-H vs. S-CH3).
  • Molecular docking : Simulate interactions with biological targets (e.g., COX-2 for anti-inflammatory activity) to prioritize stable analogs .
    Case Study: Docking of a triazole-pyridine derivative into COX-2 revealed hydrogen bonding with pyridine N, guiding substituent optimization .

Basic: What analytical techniques are used to assess purity and stability?

Methodological Answer:

  • HPLC-UV/ELSD : Quantify main compound and degradants (e.g., sulfoxide formation under oxidative stress).
  • Thermogravimetric analysis (TGA) : Determine thermal stability (decomposition onset >200°C for related triazoles) .

Advanced: How does the furan-pyridine-triazole scaffold influence pharmacokinetic properties?

Methodological Answer:

  • LogP calculations : Furan (logP ≈ 1.2) and pyridine (logP ≈ 0.8) balance hydrophobicity for membrane permeability.
  • Metabolic stability : Microsomal assays show triazole cores resist CYP450 oxidation, but furan rings may undergo epoxidation, necessitating prodrug strategies .

Basic: What in vitro models are suitable for preliminary anti-inflammatory screening?

Methodological Answer:

  • LPS-induced RAW264.7 macrophages : Measure TNF-α/IL-6 suppression via ELISA.
  • Protein denaturation assays : Quantify heat-induced albumin denaturation inhibition (IC50 values <50 µM reported for analogs) .

Advanced: How can regioselectivity challenges in triazole functionalization be addressed?

Methodological Answer:

  • Protecting groups : Temporarily block the 4-amino group during S-alkylation to prevent side reactions.
  • Microwave-assisted synthesis : Enhances regioselectivity via rapid heating (e.g., 80% yield improvement for 3-sulfanyl derivatives) .

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